molecular formula C25H25NO6S B11661989 Diethyl 5-{[(biphenyl-4-yloxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(biphenyl-4-yloxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11661989
M. Wt: 467.5 g/mol
InChI Key: IZGHHOLEAJHFGD-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-(2-{[1,1’-BIPHENYL]-4-YLOXY}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups, including biphenyl, acetamido, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-(2-{[1,1’-BIPHENYL]-4-YLOXY}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and often requires a base such as potassium carbonate in a solvent like toluene or dioxane .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-(2-{[1,1’-BIPHENYL]-4-YLOXY}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

2,4-DIETHYL 5-(2-{[1,1’-BIPHENYL]-4-YLOXY}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-(2-{[1,1’-BIPHENYL]-4-YLOXY}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and acetamido groups can enhance binding affinity and specificity to these targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIETHYL 5-(2-{[1,1’-BIPHENYL]-4-YLOXY}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H25NO6S

Molecular Weight

467.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-(4-phenylphenoxy)acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C25H25NO6S/c1-4-30-24(28)21-16(3)22(25(29)31-5-2)33-23(21)26-20(27)15-32-19-13-11-18(12-14-19)17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,26,27)

InChI Key

IZGHHOLEAJHFGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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